molecular formula C7H5BrF2O B151451 (3-Bromo-2,6-difluorophenyl)methanol CAS No. 438050-05-6

(3-Bromo-2,6-difluorophenyl)methanol

Cat. No. B151451
M. Wt: 223.01 g/mol
InChI Key: VNUWCHLKAFPIDP-UHFFFAOYSA-N
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Description

(3-Bromo-2,6-difluorophenyl)methanol is a halogenated aromatic compound that contains bromine and fluorine substituents on the phenyl ring, along with a methanol functional group. This compound is of interest in organic chemistry due to its potential as a building block for more complex molecules through various chemical reactions.

Synthesis Analysis

The synthesis of halogenated aromatic compounds can involve halogenation reactions, where halides are introduced into the aromatic ring. Although the provided papers do not directly discuss the synthesis of (3-Bromo-2,6-difluorophenyl)methanol, they do provide insight into related reactions. For instance, the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with alcoholic potassium hydroxide results in ring-opening and the formation of haloester intermediates . This suggests that similar conditions could potentially be used to synthesize related bromo-difluorophenyl compounds by manipulating the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. The crystal structure of a related compound, 1-(4-trifluoromethyl-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromide, was determined to have square channels in its crystal lattice and exhibited anion–π and C–H∙∙∙Br– interactions . These structural features are important as they can affect the reactivity and potential intermolecular interactions of (3-Bromo-2,6-difluorophenyl)methanol.

Chemical Reactions Analysis

The chemical reactivity of bromo- and difluorophenyl compounds can be explored through their reactions with various nucleophiles. For example, the debromination of 2-bromo-3,5-dinitrothiophen by ortho-substituted anilines in methanol was studied, and the reaction rates were analyzed using the Fujita–Nishioka equation . This indicates that (3-Bromo-2,6-difluorophenyl)methanol could undergo similar nucleophilic substitution reactions, which could be useful in further synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Bromo-2,6-difluorophenyl)methanol would be influenced by the presence of the halogen atoms and the methanol group. These substituents can affect the compound's boiling point, solubility, density, and electronic properties. While the papers do not provide specific data on (3-Bromo-2,6-difluorophenyl)methanol, they do offer insights into related compounds. For instance, the density and crystal system of a tetrafluorophenyl compound were reported , and such data can be indicative of the properties that (3-Bromo-2,6-difluorophenyl)methanol might exhibit.

Scientific Research Applications

Methanol as a Chemical Resource

Methanol and its derivatives play a crucial role in various scientific applications, from serving as solvents in chemical reactions to being precursors for the synthesis of more complex molecules. For instance, methanol is utilized in energy recovery systems and serves as a carbon source for methanotrophs, bacteria that can convert methane to valuable products like single-cell protein, biopolymers, and soluble metabolites (Strong, Xie, & Clarke, 2015)[https://consensus.app/papers/methane-resource-methanotrophs-value-strong/b6751b7650ff5193b9ba7cbf3ade2726/?utm_source=chatgpt]. Such applications highlight the versatility of methanol-related compounds in biotechnological fields.

Catalysis and Chemical Synthesis

In catalysis, methanol acts as an intermediate in the production of other chemicals. For example, it's involved in the synthesis of formaldehyde, which is a precursor to many resins and plastics. The process of converting methanol to formaldehyde involves catalysts that could potentially be modified or mimicked using (3-Bromo-2,6-difluorophenyl)methanol, depending on its reactivity and the presence of functional groups that can participate in catalytic cycles.

Renewable Energy and Fuel Cells

Methanol is also a candidate for renewable energy applications, such as in direct methanol fuel cells, where it serves as a fuel source (Heinzel & Barragán, 1999)[https://consensus.app/papers/review-methanol-crossover-methanol-fuel-cells-heinzel/5611517ca7e950f2be52aff11ef31866/?utm_source=chatgpt]. The structural and electronic properties of (3-Bromo-2,6-difluorophenyl)methanol could be explored for similar applications in energy conversion and storage, where its specific substituents might influence the efficiency and stability of the process.

Environmental Applications

Compounds derived from methanol, including potentially (3-Bromo-2,6-difluorophenyl)methanol, can be used in environmental applications such as bioremediation and as markers for monitoring the degradation of organic materials (Jalbert et al., 2019)[https://consensus.app/papers/methanol-marker-detection-insulating-paper-degradation-jalbert/e7b6ec98dc6a5f13a15cb569c5135b20/?utm_source=chatgpt]. The unique properties of such compounds, due to their halogenation, might offer new avenues for detecting and analyzing environmental pollutants.

Safety And Hazards

The safety information available indicates that “(3-Bromo-2,6-difluorophenyl)methanol” has the GHS07 pictogram. The hazard statements are H302 and H319, which mean it is harmful if swallowed and causes serious eye irritation, respectively. The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of eye contact1.


Future Directions

I couldn’t find specific information on the future directions of “(3-Bromo-2,6-difluorophenyl)methanol” from the search results. However, as a chemical compound, its future use would likely depend on the needs of various scientific and industrial fields.


Please note that this information is based on the search results and may not be fully comprehensive or up-to-date. For more detailed or specific information, please refer to the relevant scientific literature or consult with a chemical expert.


properties

IUPAC Name

(3-bromo-2,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUWCHLKAFPIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623506
Record name (3-Bromo-2,6-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2,6-difluorophenyl)methanol

CAS RN

438050-05-6
Record name (3-Bromo-2,6-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

20 g of 3-bromo-2,6-difluorobenzaldehyde are dissolved in 450 ml of methanol and cooled in an ice bath; 3.42 g of sodium borohydride are then added portionwise thereto. The mixture is stirred at ambient temperature for 1 hour and then the solvent is evaporated under reduced pressure. The residue is taken up between water and dichloromethane and the organic phase is separated, dried and concentrated under reduced pressure. The residue is crystallised from n-pentane. 14.6 g of compound are obtained.
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Synthesis routes and methods III

Procedure details

1-Bromo-3-(bromomethyl)-2,4-difluoro-benzene (45.2 g, 0.158 M) was dissolved in dioxane (800 mL), water (800 mL) and calcium carbonate (80 g, 0.80 M) were added and the mixture was refluxed for 16 h. The mixture was cooled, acidified with 2N HCl and extracted with dichloromethane. Organic phases were pooled, dried with Na2SO4 and and evaporated to yield a brownish oil (40.3 g). The residue was purified by column chromatography (silica gel; n-hexane/ethyl acetate 9:1) to yield 31.2 g (88%) of the title compound as a colorless solid. MS (EI): 224.0 (M)+.
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